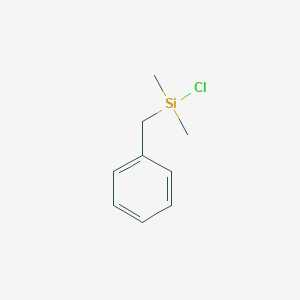
Benzylchlorodimethylsilane
Overview
Description
Benzylchlorodimethylsilane (BCDMS) is an organosilicon compound with the chemical formula C6H5CH2ClSi(CH3)3. It is a colorless liquid with a faint odor and high boiling point. BCDMS is widely used in organic synthesis, particularly for the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the production of high-performance lubricants and additives for fuel, oil, and other industrial products.
Scientific Research Applications
1. Role in Metabolism and Toxicity Studies
Benzylchlorodimethylsilane, and related compounds like benzidine and its congeners, have been extensively studied in toxicology. The National Toxicology Program's benzidine dye initiative highlights the significance of benzidine and its congeners in understanding the metabolism, disposition, mutagenicity, toxicity, and carcinogenicity of various dyes derived from these compounds (Morgan et al., 1994).
2. Impact on Cell Growth and Survival
Studies on benzalkonium chloride, a compound related to this compound, reveal its effects on epithelial conjunctival cells. This research provides insights into the mechanisms of cell growth arrest and apoptosis induced by such compounds (De Saint Jean et al., 1999).
3. Pharmacological Properties
Sila-analogues of σ ligands, related to this compound, have been synthesized and studied for their structural and pharmacological properties. This research is crucial for understanding the interaction of these compounds with various central nervous system receptors (Tacke et al., 2003).
4. Applications in Biomedicine
Research on hyaluronic acid derivatives, such as those modified with benzyl alcohol, demonstrates their potential in various medical fields. These derivatives are used in wound covering, anti-adhesive devices, and scaffolds for tissue engineering (Abatangelo et al., 2020).
5. Analytical and Diagnostic Applications
Benzidine derivatives, closely related to this compound, have been used in analytical techniques like the simplified myeloperoxidase stain. This method demonstrates the utility of these compounds in diagnostic applications (Kaplow & Ladd, 1965).
Safety and Hazards
Mechanism of Action
Mode of Action
As a reagent, Benzylchlorodimethylsilane interacts with other compounds to facilitate chemical transformations. It is often used in the preparation of other compounds, such as silyl enynes and silylbissulfides . The exact mode of action depends on the specific reaction it is used in.
Biochemical Pathways
Its role is primarily in synthetic chemistry where it is used to prepare other compounds .
Result of Action
The result of this compound’s action is the formation of new compounds. For example, it can be used to prepare a ferrocene-based mesoporous catalyst, applicable in the oxidation of styrene . It can also be used to prepare silylbissulfide named 3-(benzyldimethylsilyl)-1,3-bis(phenylthio)-1-propene .
properties
IUPAC Name |
benzyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClSi/c1-11(2,10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHNFDUSOVXXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062012 | |
| Record name | Silane, chlorodimethyl(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1833-31-4 | |
| Record name | [(Chlorodimethylsilyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((chlorodimethylsilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(chlorodimethylsilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorodimethyl(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylchlorodimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzylchlorodimethylsilane contribute to the synthesis of organometallic compounds like [(Benzyldimethylsilyl)tetramethylcyclopentadienyl]thallium(I)?
A1: this compound acts as a crucial reagent in a multi-step synthesis. First, it reacts with (tetramethylcyclopentadienyl)lithium (1) to form (benzyldimethylsilyl)tetramethylcyclopentadiene (3). This newly formed compound (3) then reacts with thallium ethoxide (TIOC2H5) (4) to yield the desired organometallic compound, [(Benzyldimethylsilyl)tetramethylcyclopentadienyl]thallium(I) (6) []. This reaction highlights the utility of this compound in introducing specific silyl groups into cyclopentadienyl ligands, ultimately leading to the formation of novel organometallic complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



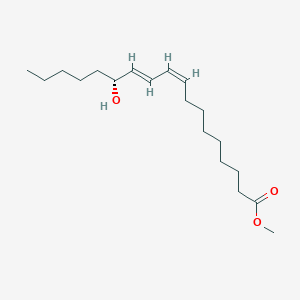

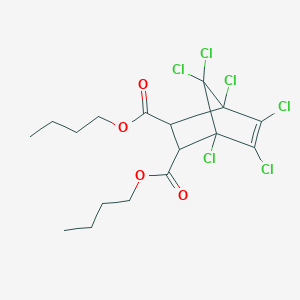


![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)

![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)
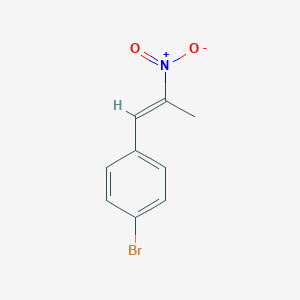
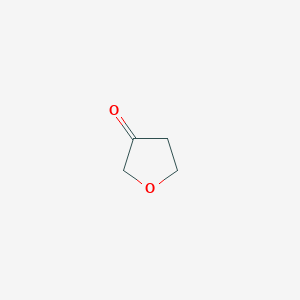
![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)
![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)
